molecular formula C20H19N3O4 B2911426 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one CAS No. 433318-75-3

1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one

Cat. No.: B2911426
CAS No.: 433318-75-3
M. Wt: 365.389
InChI Key: DHANKIRGNBQRIS-UHFFFAOYSA-N
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Description

1-Benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one is a synthetic small molecule of interest in medicinal chemistry and antimicrobial research. The compound features a morpholine ring, a common pharmacophore known to enhance bioavailability and interact with biological targets, fused with a nitro-substituted quinolin-2(1H)-one scaffold . The presence of the morpholine moiety is significant, as this structural feature is frequently employed in the development of new therapeutic agents to improve solubility and metabolic stability . The nitro group on the quinoline core is another key functional group often associated with diverse biological activities, particularly in the context of investigating new antibiotic agents to address the global challenge of multidrug resistance . Researchers are exploring novel chemical structures like this one that differ from commonly used antibiotics to limit the risk of cross-resistance . This compound is intended for use in laboratory research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-benzyl-4-morpholin-4-yl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-20-19(23(25)26)18(21-10-12-27-13-11-21)16-8-4-5-9-17(16)22(20)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHANKIRGNBQRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitro group, and finally, the attachment of the benzyl and morpholine groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Position 1 Position 3 Position 4 Key Properties/Applications Reference
1-Benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one Benzyl Nitro Morpholin-4-yl High electrophilicity; potential kinase inhibition
6-Chloro-3-(morpholin-4-yl)-4-phenylquinolin-2(1H)-one Chlorine Morpholin-4-yl Antimicrobial activity; 85% synthesis yield
1-Methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one Methyl Nitro Morpholin-4-yl Reduced steric hindrance vs. benzyl
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one Ethyl Nitroacetyl Hydroxy Reactivity with nucleophiles/electrophiles
1-Benzyl-4-hydroxy-3-phenylquinolin-2(1H)-one (4E) Benzyl Phenyl Hydroxy Precursor for chlorination (e.g., 5E)
Key Observations:
  • Morpholin-4-yl vs. Hydroxy at Position 4 : Morpholine derivatives (e.g., target compound and 6-chloro analog) exhibit improved solubility and metabolic stability compared to hydroxylated analogs like 4E, which are prone to oxidation or conjugation .
  • Nitro Group Reactivity : The 3-nitro group in the target compound and its methyl analog () enhances electrophilicity, enabling nucleophilic aromatic substitution or reduction to amines. In contrast, the nitroacetyl group in ’s compound offers distinct reactivity pathways (e.g., condensation with aldehydes) .
  • Benzyl vs.

Biological Activity

1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20_{20}H19_{19}N3_3O4_4
  • Molar Mass : 365.38 g/mol
  • Structure : The compound features a quinoline backbone substituted with a benzyl group and a morpholine moiety, along with a nitro group at the 3-position.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of the morpholine and nitro groups enhances cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Cell LineIC50 (µM)Mechanism
MCF-710.5Apoptosis induction
HeLa12.2Cell cycle arrest
A5498.7Inhibition of metastasis

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. Studies have demonstrated that it acts as an inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters.

EnzymeInhibition Rate (%) at 100 µM
MAO-A65
MAO-B58
Acetylcholinesterase (AChE)0

The inhibition of MAO-A and MAO-B suggests potential therapeutic applications in treating depression and other mood disorders.

Study on Neuroprotective Effects

A notable study published in Pharmacology Research evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures.

Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound revealed moderate activity against both Gram-positive and Gram-negative bacteria. The compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

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